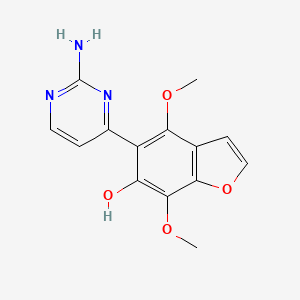![molecular formula C18H25N3O5 B12187483 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12187483.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its quinazoline core structure, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride.
Alkylation: The final step involves the alkylation of the quinazoline core with 3-(propan-2-yloxy)propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of hypertension and other cardiovascular diseases.
Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with quinazoline derivatives.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can modulate biological pathways. For instance, it may inhibit tyrosine kinases, leading to reduced cell proliferation and angiogenesis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but different functional groups.
2-Chloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with a chloro substituent.
Uniqueness
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activity and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N3O5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)26-7-5-6-19-17(22)10-21-11-20-14-9-16(25-4)15(24-3)8-13(14)18(21)23/h8-9,11-12H,5-7,10H2,1-4H3,(H,19,22) |
InChI Key |
WLHHBEURAXBXND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C=NC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12187416.png)
![1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12187420.png)
![(5Z)-5-benzylidene-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12187422.png)
![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12187436.png)
![N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12187439.png)
![N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12187447.png)
![N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12187449.png)
![5-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12187452.png)
![3-ethoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12187459.png)
![[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B12187466.png)


